molecular formula C12H16N4O B2475401 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,2-dimethylpropanamide CAS No. 157944-76-8

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,2-dimethylpropanamide

Cat. No.: B2475401
CAS No.: 157944-76-8
M. Wt: 232.287
InChI Key: ZDFDUEBPNMZVOC-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,2-dimethylpropanamide (CAS 157944-76-8) is a specialized chemical building block of interest in synthetic and medicinal chemistry research. This compound, with the molecular formula C12H16N4O and a molecular weight of 232.280 g/mol, belongs to the benzotriazole derivative family . Benzotriazole derivatives are versatile synthons and are known to exhibit a broad spectrum of pharmacological activities, including antifungal, antitumor, and antineoplastic properties, making them valuable scaffolds in the development of new bioactive molecules . The structure features a benzotriazole ring system, a moiety widely used in corrosion inhibitors and UV stabilizers, linked to a pivalamide (2,2-dimethylpropanamide) group via a methylene bridge . This configuration is designed for applications in organic synthesis, where it can potentially act as an amine-protecting group or a directing group in metal-catalyzed reactions. As a key advanced intermediate, it is useful for constructing more complex molecular architectures in pharmaceutical and agrochemical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-12(2,3)11(17)13-8-16-10-7-5-4-6-9(10)14-15-16/h4-7H,8H2,1-3H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFDUEBPNMZVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,2-dimethylpropanamide typically involves the reaction of benzotriazole with a suitable alkylating agent. One common method involves the use of N-(1H-1,2,3-benzotriazol-1-ylmethyl)amine, which is reacted with 2,2-dimethylpropanoyl chloride under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, where the triazole ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzotriazole ring.

    Reduction: Reduced forms of the amide group.

    Substitution: Substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing the benzotriazole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzotriazole have been evaluated for their effectiveness against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate their potency:

CompoundMIC (µM)Target Organisms
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,2-dimethylpropanamide1.27 - 5.08Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Candida albicans

Studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a promising candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have assessed its activity against various cancer cell lines, including colorectal carcinoma (HCT116). The results indicate that certain derivatives exhibit potent antiproliferative effects:

CompoundIC50 (µM)Cancer Cell Line
This compound4.53 - 9.99HCT116

Notably, some derivatives showed IC50 values lower than that of standard chemotherapeutic agents like 5-Fluorouracil, highlighting their potential as effective anticancer therapies .

Materials Science Applications

In addition to biological applications, this compound has potential uses in materials science:

UV Absorption

Benzotriazole compounds are known for their UV-filtering properties. This makes them valuable in formulations for coatings and plastics where UV stability is essential. They can protect materials from photodegradation by absorbing harmful UV radiation.

Corrosion Inhibition

The compound may also serve as a corrosion inhibitor in metal coatings due to the presence of the benzotriazole group, which can form protective films on metal surfaces.

Case Studies

Several studies have explored the applications of benzotriazole derivatives:

  • A study published in MDPI highlighted the synthesis and evaluation of various benzotriazole derivatives for antimicrobial activity against common pathogens. Compounds were tested against a spectrum of bacteria and fungi with promising results indicating their potential as new therapeutic agents .
  • Another investigation focused on the anticancer properties of benzotriazole derivatives showed significant cytotoxic effects against colorectal cancer cells compared to standard treatments .

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The benzotriazole moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their integrity and function. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight Heterocycle Linker/Substituent Key Functional Features
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,2-dimethylpropanamide C₁₃H₁₆N₄O ~260.3 Benzotriazole Methylene Electron-deficient triazole; steric pivalamide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () C₁₂H₁₇NO₂ 207.3 Benzamide Hydroxyethyl N,O-bidentate directing group
2,2-Dimethyl-N-(3-pyridyl)propanamide (42, ) C₁₀H₁₄N₂O 178.2 Pyridine None Aromatic base; lithiation substrate
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide (43, ) C₁₀H₁₃IN₂O 304.1 Pyridine + Iodo None Halogenated intermediate
N-3-(1H-1,3-Benzodiazol-2-yl)propyl-2,2-dimethylpropanamide () C₁₅H₂₁N₃O 259.3 Benzimidazole Propyl Flexible linker; dual heterocyclic N
Key Observations :
  • Steric Effects : The pivalamide group in all compounds introduces steric hindrance, reducing hydrolysis susceptibility compared to simpler amides.
  • Linker Flexibility : The methylene linker in the target compound offers less conformational flexibility than the propyl/ethyl linkers in benzimidazole analogs (), which may limit binding modes in catalytic or biological applications .
Key Observations :
  • The target compound’s synthesis may resemble ’s lithiation-iodination route but would require benzotriazole functionalization instead of pyridine.
  • Purity validation methods (e.g., HPLC, NMR) are consistent across analogs, ensuring structural fidelity .

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,2-dimethylpropanamide is a nitrogenous heterocyclic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a benzotriazole moiety, which is known for its diverse pharmacological properties. The following sections will detail the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzotriazole derivatives with appropriate amines or acylating agents. The structural analysis reveals significant dihedral angles between the benzene and triazole rings, which may influence the compound's biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC12H15N3O2
Dihedral Angle (Benzene-Triazole)0.331° (53)
Key Functional GroupsBenzotriazole, Amide

Antimicrobial Properties

Recent studies have indicated that compounds containing the benzotriazole structure exhibit promising antimicrobial activity . For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that these compounds could inhibit bacterial growth at micromolar concentrations.

Antitumor Activity

This compound has also been evaluated for antitumor activity . Research indicates that it exhibits significant cytotoxic effects against multiple cancer cell lines. For example:

  • HCC827 Cell Line : IC50 value of 6.26 ± 0.33 μM in 2D assays.
  • NCI-H358 Cell Line : IC50 value of 6.48 ± 0.11 μM in 2D assays.

These results suggest a higher efficacy in two-dimensional cultures compared to three-dimensional cultures, which often mimic in vivo conditions more closely.

The mechanisms through which this compound exerts its biological effects are believed to involve:

  • DNA Binding : The compound may interact with DNA through minor groove binding, disrupting cellular replication and transcription processes.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

Case Studies and Research Findings

Several studies have explored the biological activities of benzotriazole derivatives:

  • Antibacterial Activity Study : A comprehensive analysis highlighted the antibacterial efficacy of similar compounds against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating a correlation between structural modifications and enhanced bioactivity .
  • Antitumor Efficacy Research : A recent publication reported on the antitumor properties of a series of benzotriazole-containing compounds. The study found that modifications to the side chains significantly influenced their cytotoxicity against various cancer cell lines .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Assay Type
AntibacterialS. aureus5.00In vitro
AntibacterialE. coli4.50In vitro
AntitumorHCC8276.26 ± 0.332D Assay
AntitumorNCI-H3586.48 ± 0.112D Assay

Q & A

Q. What are the common synthetic routes for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,2-dimethylpropanamide, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between benzotriazole derivatives and 2,2-dimethylpropanamide precursors. Key steps include activating the benzotriazole methyl group (e.g., via chlorination) and coupling with the amide under basic conditions (e.g., K₂CO₃ in DMF). Optimization focuses on controlling stoichiometry, reaction time (24–48 hours), and purification via column chromatography to minimize byproducts like bis-alkylated species .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy (¹H/¹³C, 2D-COSY) are primary methods. X-ray analysis reveals spatial arrangements of the benzotriazole and pivalamide groups, while NMR confirms regiochemistry and purity. For unstable intermediates, LC-MS or HRMS is recommended to verify molecular ions .

Q. What are the key physicochemical properties influencing its stability in experimental settings?

The compound is sensitive to hydrolysis due to the benzotriazole-methyl bond. Stability studies (via HPLC monitoring under varying pH/temperature) show degradation in aqueous acidic/basic conditions. Storage recommendations include anhydrous environments (-20°C under nitrogen) and avoidance of prolonged light exposure .

Q. How does the benzotriazole moiety affect reactivity in downstream modifications?

The benzotriazole group acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols). Its electron-deficient aromatic ring also participates in π-π stacking, which can be leveraged in coordination chemistry or inhibitor design .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, particularly in antiproliferative assays?

Use cell-based viability assays (e.g., MTT on HCT-116 or HeLa cells) with dose-response curves (IC₅₀ determination). For in vivo validation, employ xenograft models (e.g., patient-derived tumors in mice) with pharmacokinetic profiling (plasma half-life, bioavailability) to correlate efficacy with compound stability .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for benzotriazole derivatives?

Comparative SAR requires synthesizing analogs with systematic substitutions (e.g., replacing pivalamide with acetamide or modifying benzotriazole substituents). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or proteases) and validate via enzymatic inhibition assays .

Q. How can researchers troubleshoot low yields or byproduct formation during synthesis?

Common issues include incomplete activation of the benzotriazole methyl group or competing reactions at both amines. Solutions involve stepwise protection/deprotection (e.g., acetylating primary amines ) or using sterically hindered acylating agents (e.g., pivaloyl chloride) to favor mono-functionalization .

Q. What methodologies are used to study the compound’s mechanism of action in enzyme inhibition?

Employ kinetic assays (e.g., spectrophotometric monitoring of substrate depletion) and isothermal titration calorimetry (ITC) to measure binding constants. For covalent inhibitors, mass spectrometry identifies adduct formation, while X-ray crystallography visualizes inhibitor-enzyme interactions .

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